molecular formula C12H16ClNO B1348785 (4-Chlorophenyl)(4-piperidinyl)methanol CAS No. 36938-75-7

(4-Chlorophenyl)(4-piperidinyl)methanol

Cat. No. B1348785
CAS RN: 36938-75-7
M. Wt: 225.71 g/mol
InChI Key: UQGIFKXJSLUMSO-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-piperidinyl)methanol” is a compound with the CAS Number: 36938-75-7 . It has a molecular weight of 225.72 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized in order to study their biological activity . A variety of catalysts have been employed in these reactions .


Molecular Structure Analysis

The InChI code for “(4-Chlorophenyl)(4-piperidinyl)methanol” is 1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(4-piperidinyl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 225.72 .

Scientific Research Applications

Protein Degrader Building Blocks

This compound is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Pharmaceutical Secondary Standard

“(4-chlorophenyl)(piperidin-4-yl)methanol” can be used as a pharmaceutical secondary standard . This means it can be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Heterocyclic Building Blocks

The compound is also classified as a heterocyclic building block . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse range of biological activities .

Synthesis of Secondary Amines

“(4-chlorophenyl)(piperidin-4-yl)methanol” can be used as a substrate in solid-phase organic synthesis of a secondary amine . Secondary amines are important in a variety of chemical reactions and are commonly used in the synthesis of pharmaceuticals, dyes, and polymers .

Development of New Drugs

The compound’s structure, which includes a piperidine ring, is common in many pharmaceutical drugs. This makes it a valuable starting point in the development of new drugs .

Chemical Research

Due to its unique structure and properties, “(4-chlorophenyl)(piperidin-4-yl)methanol” is often used in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies .

Safety and Hazards

The compound has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of “(4-Chlorophenyl)(4-piperidinyl)methanol” and related compounds could involve further exploration of their synthesis methods, biological properties, and potential applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

The primary targets of (4-chlorophenyl)(piperidin-4-yl)methanolThis compound is a cyclic secondary amine , and secondary amines are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

The exact mode of action of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion patterns are currently unknown and would require further investigation.

Result of Action

The molecular and cellular effects of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it may have a variety of potential effects depending on its specific targets and mode of action

Action Environment

The action, efficacy, and stability of (4-chlorophenyl)(piperidin-4-yl)methanol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .

properties

IUPAC Name

(4-chlorophenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIFKXJSLUMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339761
Record name (4-Chlorophenyl)(4-piperidinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-piperidinyl)methanol

CAS RN

36938-75-7
Record name (4-Chlorophenyl)(4-piperidinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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